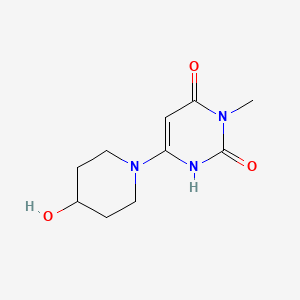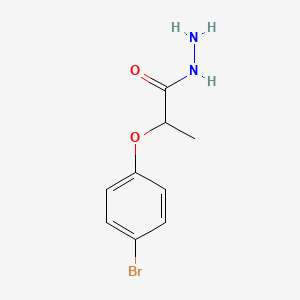
2-(4-Bromophenoxy)propanohydrazide
Overview
Description
2-(4-Bromophenoxy)propanohydrazide (2-BP) is a synthetic compound that has been widely studied for its potential applications in scientific research and lab experiments. It is a white crystalline solid with a molecular weight of 303.04 g/mol and a melting point of 130-132°C. 2-BP is a derivative of propanohydrazide and is characterized by its unique bromine-containing aromatic ring structure. This compound has been used in a variety of scientific research applications, such as in the synthesis of drugs and materials, as a reagent for the detection of proteins, and as a catalyst for biochemical reactions. In addition, 2-BP has been shown to have biochemical and physiological effects on cells and organisms, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(4-Bromophenoxy)propanohydrazide is an important intermediate in the synthesis of various heterocyclic compounds. Its utility in synthesizing azoles, 1,3,4-oxadiazoles, and 2-mercapto-1,3,4-oxadiazoles is highlighted by its ability to form stable crystal structures through intermolecular hydrogen bonds (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Antioxidant and Biofilm Inhibition Activities
Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, derivatives of this compound, demonstrates significant antioxidant properties. Additionally, these compounds show promising biofilm inhibition activities, particularly against Gram-negative bacterial strains. Their mutagenicity, particularly with chloro group substitution, has also been explored (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).
Antimicrobial Applications
Further derivatization of this compound leads to compounds with significant antibacterial and antifungal activities. For instance, Schiff bases and thiazolidinone derivatives have been synthesized and shown to possess these antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
Estrogenic Activity Studies
In the context of environmental health, the estrogenic potencies of compounds like polybrominated diphenyl ethers and hydroxylated PDBEs, which are structurally related to this compound, have been evaluated. These studies are crucial for understanding the environmental impact of such brominated compounds on wildlife and humans (Meerts et al., 2001).
Nonlinear Optical Properties
The synthesis of certain hydrazones from this compound and their nonlinear optical properties have been investigated. These compounds demonstrate potential for optical device applications such as optical limiters and switches (Naseema et al., 2010).
Water Treatment Applications
Investigations into the oxidation of bromophenols, related to this compound, during water treatment processes reveal insights into the formation of brominated byproducts. These studies are critical for ensuring safe and effective watertreatment methods (Jiang et al., 2014).
Anticancer Research
A novel bromophenol derivative, BOS-102, related to this compound, has shown significant anticancer activities in studies on human lung cancer cells. This research provides valuable insights into the potential development of new anticancer drugs (Guo et al., 2018).
Cellular Antioxidant Effects
Bromophenols derived from algae, structurally related to this compound, have demonstrated cellular antioxidant effects. These findings are significant in the context of natural product research and potential therapeutic applications (Olsen et al., 2013).
Mechanisms of Dioxin Formation
Research into the oxidative degradation of bromophenols similar to this compound provides insights into the mechanisms of dioxin formation. Understanding these processes is critical for environmental protection and pollution control (Evans & Dellinger, 2005).
Synthesis and Characterization for Radiolabelling
The synthesis, characterization, and radiolabelling of derivatives of this compound have been explored, providing valuable methods for the development of novel radiolabelled compounds (Abbas, Younas, & Feinendegen, 1991).
Mechanism of Action
Target of Action
It is known that the compound is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles . These classes of compounds have various biological activities, suggesting that 2-(4-Bromophenoxy)propanohydrazide may interact with multiple targets.
Mode of Action
It has been used to synthesize a coordination compound with nickel (ii), where it forms a bidentate coordination through the carbonyl oxygen atom and the amine nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, potentially influencing the function of these targets.
Result of Action
Derivatives of hydrazide, which is a functional group in this compound, are known to exhibit antibacterial, antifungal, and antiviral activities . Therefore, it is possible that this compound may have similar effects, depending on its specific targets and mode of action.
properties
IUPAC Name |
2-(4-bromophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYQCKNAHEZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402125 | |
| Record name | 2-(4-bromophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325778-59-4 | |
| Record name | 2-(4-bromophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide?
A1: The crystal structure analysis reveals that the bromophenoxy group and the propanohydrazide moiety within the molecule are not coplanar. Instead, they are offset by a dihedral angle of 82.81° []. This information can be valuable for understanding potential interactions with other molecules. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonding between the N-H groups and the oxygen atoms, forming columnar structures along the b-axis []. This type of packing information can be important for understanding the physical properties of the compound.
Q2: What is the primary use of this compound?
A2: The abstract states that this compound is a crucial intermediate in the synthesis of heterocyclic compounds []. Specifically, it is used to create azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles []. These heterocyclic compounds have diverse applications in medicinal and materials chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




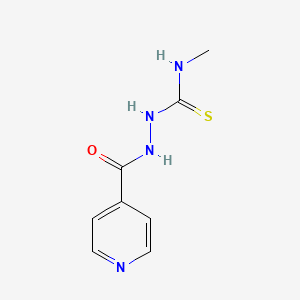
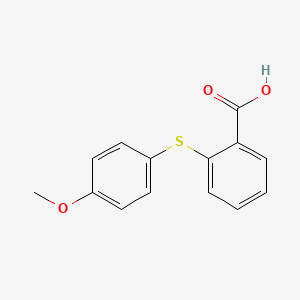
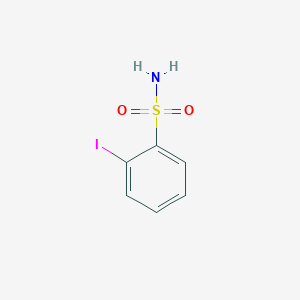
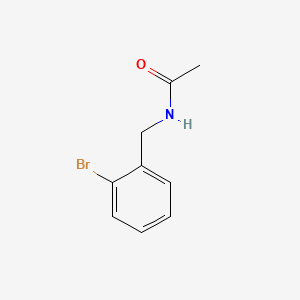
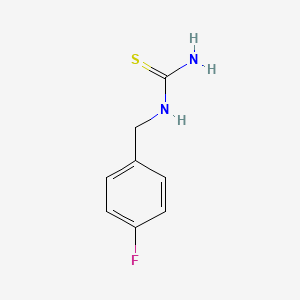
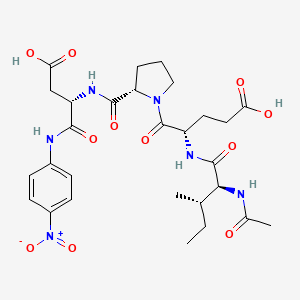
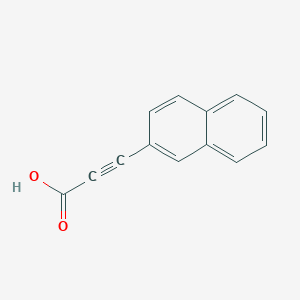
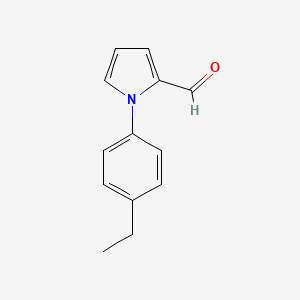
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
